N,N'-(4-methylbenzene-1,2-diyl)bis(3-cyclohexylpropanamide)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-cyclohexylpropanoic acid with an amine derivative to form an amide bond. This is followed by further functionalization to introduce the cyclohexyl and methylphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE: Similar structure but with different substituents on the aromatic ring.
3-CYCLOHEXYL-N-(2-HYDROXYPHENYL)PROPANAMIDE: Contains a hydroxyl group instead of a methyl group.
Uniqueness
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE is unique due to its specific arrangement of cyclohexyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C25H38N2O2 |
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Molecular Weight |
398.6 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-(3-cyclohexylpropanoylamino)-4-methylphenyl]propanamide |
InChI |
InChI=1S/C25H38N2O2/c1-19-12-15-22(26-24(28)16-13-20-8-4-2-5-9-20)23(18-19)27-25(29)17-14-21-10-6-3-7-11-21/h12,15,18,20-21H,2-11,13-14,16-17H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
HJCHLUYMUIPWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)NC(=O)CCC3CCCCC3 |
Origin of Product |
United States |
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